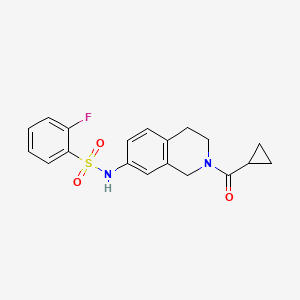

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c20-17-3-1-2-4-18(17)26(24,25)21-16-8-7-13-9-10-22(12-15(13)11-16)19(23)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJWMFMKDHIKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a cyclopropane ring and a tetrahydroisoquinoline moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and neurology.

- Molecular Formula : C17H18N4O2S

- Molecular Weight : 342.42 g/mol

- CAS Number : 1207006-54-9

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways. The presence of the sulfonamide group is particularly noteworthy as it is known to enhance the compound's binding affinity to target proteins.

Biological Activity Overview

Recent research has focused on the following biological activities:

-

Anticancer Activity :

- Studies have indicated that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Case Study : In vitro assays demonstrated that the compound reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of treatment.

-

Neuroprotective Effects :

- The compound has also been evaluated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease. It appears to inhibit the aggregation of amyloid-beta peptides, which are implicated in neurotoxicity.

- Research Findings : In animal models, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers.

-

Antimicrobial Activity :

- Preliminary screening has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Data Table :

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the tetrahydroisoquinoline or sulfonamide groups can significantly alter its potency and selectivity toward specific biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Tetrahydroisoquinoline Cores

- N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (): Structural Differences: Replaces the cyclopropanecarbonyl group with a trifluoroacetyl moiety and introduces a 2-cyclopropylethyl substituent on the phenyl ring. Synthesis: Synthesized via multistep nucleophilic substitution and sulfonylation, achieving 100 g-scale production with >95% purity confirmed by NMR and HRMS . Key Data:

| Property | Value |

|---|---|

| Molecular Weight | 527.52 g/mol (C₂₃H₂₂F₃N₃O₃S) |

| HRMS (m/z) | 528.1463 [M+H]+ |

| Key NMR Signals (δ, ppm) | 1.25–1.45 (m, cyclopropane), 7.85 (d, J=8.5 Hz, aromatic) |

Functional Impact : The trifluoroacetyl group enhances electrophilicity but may reduce metabolic stability compared to cyclopropanecarbonyl derivatives.

- Example : 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6].

- Structural Overlap: Shares the sulfonamide and fluorinated aromatic motifs but incorporates a triazole-thione scaffold instead of tetrahydroisoquinoline.

- Key Findings :

Cyclopropane-Containing Analogues

- N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Structural Comparison: Features a cyclopropane-carboxamide core but lacks the sulfonamide and tetrahydroisoquinoline systems. Synthesis: Prepared via photochemical [2+2] cycloaddition, yielding diastereomers (dr 19:1) with moderate efficiency (51% yield) . Relevance: Highlights the synthetic challenges of cyclopropane functionalization, a hurdle also relevant to the target compound.

Bioactive Sulfonamides

- Flutolanil and Cyprofuram ():

- Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, a fungicide with a trifluoromethylbenzamide scaffold.

- Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide, a cyclopropane-containing agrochemical.

- Comparison : Both compounds emphasize the importance of halogenation (F, Cl) and cyclopropane groups in bioactivity, though their targets (fungal enzymes) differ from the hypothesized MGAT inhibition of the target compound .

Spectroscopic and Functional Insights

- IR/NMR Trends :

- Absence of C=O bands (1663–1682 cm⁻¹) in triazole-thiones () contrasts with the target compound’s retained carbonyl signals, suggesting divergent tautomeric behavior .

- Fluorine substituents (e.g., 2-fluorophenyl in the target) induce deshielding in NMR (δ ~7.8–8.1 ppm for aromatic protons), consistent with .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.